O-Desmethyl Everolimus is derived from Everolimus, a compound that was first approved by the U.S. Food and Drug Administration in 2009 for clinical use. It is classified under the category of synthetic organic compounds and is included in the World Health Organization's Essential Medicines List, signifying its importance in medical treatments .
The synthesis of O-Desmethyl Everolimus typically involves the demethylation of Everolimus. Various methods have been explored for this process:
O-Desmethyl Everolimus has the molecular formula C25H25NO4, with a molecular weight of 413.48 g/mol. The structure consists of a complex arrangement that includes a tricyclic core typical of mTOR inhibitors, along with various functional groups that enhance its pharmacological properties .
O-Desmethyl Everolimus undergoes several chemical reactions relevant to its functionality:
The mechanism of action for O-Desmethyl Everolimus is primarily through its inhibition of the mTOR pathway. This inhibition results in:
O-Desmethyl Everolimus has significant applications in:
O-Desmethyl Everolimus (CAS 745779-75-3) is primarily generated as a process-related impurity during the semi-synthetic production of everolimus from its parent compound sirolimus (rapamycin). The chemical structure of this impurity (C52H81NO14, MW 944.22 g/mol) arises from the incomplete methylation or demethylation at specific positions (typically C30-O or C27-O) of the everolimus molecule [3] [8]. Optimization of synthetic routes focuses on controlling demethylation reactions through:
Table 1: Synthetic Parameters Influencing O-Desmethyl Everolimus Yield
Parameter | High-Yield Conditions (Impurity >10%) | Low-Yield Conditions (Impurity <2%) |
---|---|---|
Reaction pH | <4.0 | 6.0–7.0 |
Temperature | >50°C | 25–30°C |
Catalyst | BF3·Et2O | Trimethylsilyl chloride |
Protecting Group | Acetyl | tert-Butyldimethylsilyl |
Technical-grade O-desmethyl everolimus (purity >95%) requires stringent control of process variables to ensure consistent impurity profiles for analytical reference standards. Key parameters include:
Table 2: Purification Efficiency for Technical-Grade O-Desmethyl Everolimus
Method | Purity (%) | Recovery (%) | Major Contaminants |
---|---|---|---|
Preparative HPLC | 97.2 | 82 | Everolimus (1.8%) |
Silica Gel Chromatography | 85.0 | 75 | Diketopiperazine derivatives (9%) |
Centrifugal Partitioning | 93.5 | 91 | Hydrolyzed everolimus (4.2%) |
Impurity profiling of O-desmethyl everolimus requires identifying co-eluting degradation products and structurally analogous byproducts from everolimus synthesis. Critical findings include:
Table 3: Analytical Characterization of O-Desmethyl Everolimus and Key Co-Impurities
Compound | Molecular Formula | Molecular Weight | Retention Time (min) | MS [M+Na]+ (m/z) |
---|---|---|---|---|
O-Desmethyl Everolimus (C30) | C52H81NO14 | 944.22 | 3.11 | 967.4 |
Everolimus | C53H83NO14 | 958.20 | 4.90 | 981.4 |
Everolimus 27-O-desmethyl | C52H81NO14 | 944.20 | 3.35 | 967.4 |
Everolimus hydrolyzed impurity | C53H85NO15 | 976.30 | 2.95 | 1000.5 |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1